N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by two critical structural motifs:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N5O2/c25-24(26,27)16-5-3-4-15(11-16)21-23-29-22(17-6-1-2-7-18(17)32(23)31-30-21)28-12-14-8-9-19-20(10-14)34-13-33-19/h1-11H,12-13H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUJXJBVLAIEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Construction of the Triazoloquinazoline Core: This step involves the cyclization of an appropriate precursor, such as an aminobenzonitrile derivative, with hydrazine and subsequent functionalization to introduce the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural and functional distinctions from similar triazoloquinazoline derivatives are summarized below. Key differences in substituents, physicochemical properties, and inferred biological implications are highlighted.
Table 1: Structural and Functional Comparison of Triazoloquinazolin-5-amine Derivatives
Key Findings:
Sulfonyl-containing derivatives (e.g., ) exhibit lower LogP values (~2.8–3.1), favoring aqueous solubility but limiting CNS penetration.
Metabolic Stability :
- The trifluoromethyl group and benzodioxole moiety in the target compound may reduce oxidative metabolism, extending half-life compared to ethoxy- or methyl-substituted analogs .
Steric and Electronic Influences: Bulky substituents like benzenesulfonyl or dimethylphenylsulfonyl could hinder binding to flat active sites (e.g., ATP pockets in kinases).
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- Benzodioxole moiety : Known for its biological activity.
- Triazole ring : Often associated with antimicrobial properties.
- Trifluoromethyl group : Enhances lipophilicity and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined to evaluate its effectiveness.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | MRSA | 20 |
These results indicate significant antimicrobial activity, particularly against resistant strains .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor in inflammatory responses.
| Compound | NF-kB Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 9% inhibition | 6.5 |
The data suggest that this compound exhibits a promising profile for the development of anti-inflammatory agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar to other triazole derivatives.
- Modulation of inflammatory pathways : By affecting NF-kB signaling.
- Interference with DNA replication : Potentially through interactions with nucleic acids.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A comparative study indicated that the compound outperformed traditional antibiotics in inhibiting MRSA growth.
- Inflammation Model : In vivo models showed reduced inflammation markers in subjects treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
